molecular formula C9H8N2O B154303 2-Hydroxy-3-methylquinoxaline CAS No. 14003-34-0

2-Hydroxy-3-methylquinoxaline

Cat. No.: B154303
CAS No.: 14003-34-0
M. Wt: 160.17 g/mol
InChI Key: BMIMNRPAEPIYDN-UHFFFAOYSA-N
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Scientific Research Applications

3-methyl-2-Quinoxalinone has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-methyl-2-Quinoxalinone involves the reaction of o-phenylenediamine with sodium pyruvate in aqueous acetic acid. The reaction is typically carried out at room temperature for about three hours . The reaction conditions are mild, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-Quinoxalinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Aromatic Aldehydes: Used in condensation reactions.

    Bromine in Acetic Acid: Used for bromination.

    Morpholine, Sodium Methoxide, Piperidine: Used in substitution reactions.

Major Products

    3-(Substituted Styryl)-2-quinoxalinones: Formed from condensation reactions.

    3-Bromomethyl-2-quinoxalinone: Formed from bromination.

    Various Substituted Quinoxalinones: Formed from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-Quinoxalinone is unique due to its specific substitution pattern, which allows it to undergo a variety of chemical reactions to form diverse derivatives. This versatility makes it a valuable intermediate in pharmaceutical synthesis and other scientific research applications .

Properties

IUPAC Name

3-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIMNRPAEPIYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161219
Record name 2-Quinoxalinol, 3-methyl-
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14003-34-0
Record name 3-Methyl-2(1H)-quinoxalinone
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Record name 2-Quinoxalinol, 3-methyl-
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Record name 2-Hydroxy-3-methylquinoxaline
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Record name 2-Hydroxy-3-methylquinoxaline
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Record name 2-Quinoxalinol, 3-methyl-
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Record name 3-methylquinoxalin-2-ol
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Synthesis routes and methods I

Procedure details

Reaction between 1,2-phenylene-diamine and pyruvic acid gave after recrystallisation (EtOH) the title compound as a beige solid;
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Synthesis routes and methods II

Procedure details

A solution of benzene-1,2-diamine (10.8 g, 100 mmol) in ethanol (500 mL) was treated with a solution of ethyl-2-oxopropanoate (11.22 g, 110 mmol) slowly at 0° C., and the resulting suspension was stirred at room temperature for 1 h, then filtered. An off-white solid was collected (15.85 g). MS (ESI): m/z 161 [M+H]+.
Quantity
10.8 g
Type
reactant
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11.22 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Hydroxy-3-methylquinoxaline?

A1: this compound, also known as 3-Methyl-2-quinoxalinol, has the following characteristics:

    • [1] The molecule likely exists in the keto-form in the solid phase and the hydroxy-form (enol-form) in the gaseous phase.
    • [1] Density Functional Theory (DFT) calculations using the B3LYP/6-311G** hybrid exchange-correlation energy functional were employed to determine the most stable geometries and relative stability of the molecule.

    Q2: How can this compound be synthesized?

    A2: Several synthesis pathways are presented in the research:

    • [2] It is a product in the synthesis of 3,6-dimethyl-1,4,5,8-tetra-azaphenanthrene (3,6dmTAP). The process involves nitration of this compound, followed by a series of reactions including treatment with POCl3, hydrazine, and glyoxal.
    • [3] It serves as a fluorescent derivative in a fluorometric assay for D-amino acid oxidase. The compound is formed through the condensation of pyruvate with o-phenylenediamine in an acidic medium.

    Q3: What are the applications of this compound?

    A3: The research highlights two primary applications:

    • [4] Fluorescent Derivatizing Agent: It is utilized in the microquantitative analysis of lactate and pyruvate in biological samples. The compound is formed through the enzymatic conversion of lactate to pyruvate, followed by derivatization with o-phenylenediamine, and subsequent detection using high-performance liquid chromatography (HPLC).
    • [5] Synthetic Intermediate: It is a key starting material for preparing 3-substituted-2(1H)-quinoxalinones. This synthesis involves the generation of a dianion of this compound using lithium diisopropylamide (LDA), followed by its reaction with various electrophilic reagents.

    Q4: What is known about the stability of this compound?

    A4: Although specific stability data is not provided, the following insights are available:

    • [6] The Knudsen mass-loss effusion technique was used to determine the compound's vapor pressure at various temperatures, providing insights into its volatility and thermal stability within the studied temperature range.
    • [7] The synthesis of derivatives, such as Schiff bases, suggests that the molecule can undergo further chemical modifications, implying a degree of reactivity at specific functional groups.

    Q5: Are there known Structure-Activity Relationship (SAR) studies involving this compound?

    A5: Yes.

    • [8] Research exploring the inhibition of lipopolysaccharide (LPS)-induced TNF-alpha release on mouse macrophages utilized a series of 2-quinoxalinol analogs, including derivatives of this compound. The study identified specific structural modifications, such as the introduction of amino and alkoxy substituents, that contribute to enhanced inhibitory activity.

    Q6: What analytical methods are used to characterize and quantify this compound?

    A6: The research highlights a crucial analytical technique:

    • [4] High-Performance Liquid Chromatography (HPLC): This method is employed to quantify this compound after its formation as a fluorescent derivative in a biochemical assay. The reversed-phase HPLC method enables separation and detection of the target compound in complex biological matrices.

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